8-(Pyridin-3-yl)-2-azaspiro[4.5]decane
Beschreibung
8-(Pyridin-3-yl)-2-azaspiro[4.5]decane is a spirocyclic compound featuring a bicyclic structure where a pyridine ring is fused to a 2-azaspiro[4.5]decane core. The spiro system consists of a six-membered cyclohexane ring connected via a shared nitrogen atom (position 2) to a five-membered ring, with a pyridin-3-yl substituent at position 6. This architecture confers unique spatial and electronic properties, making it valuable in medicinal chemistry for targeting enzymes or receptors requiring rigid, three-dimensional scaffolds .
Eigenschaften
Molekularformel |
C14H20N2 |
|---|---|
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
8-pyridin-3-yl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H20N2/c1-2-13(10-15-8-1)12-3-5-14(6-4-12)7-9-16-11-14/h1-2,8,10,12,16H,3-7,9,11H2 |
InChI-Schlüssel |
LEWJFFVVYLNQNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C3=CN=CC=C3)CCNC2 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
1,8-Diazaspiro[4.5]decane Derivatives
1-Thia-4-azaspiro[4.5]decane Derivatives
8-Oxa-2-azaspiro[4.5]decane-3,4-dione
- Structure : Incorporates an oxygen atom (position 8) and two ketone groups (positions 3 and 4).
- Impact : The dione moiety introduces polarity and hydrogen-bond acceptor sites, making it a versatile building block in pharmaceuticals and agrochemicals .
Substituent Modifications
Pyridinyl vs. Morpholinyl Substituents
- 8-(6-Morpholinopyrimidin-4-yl)-1-oxa-8-azaspiro[4.5]decane (27): Morpholine enhances solubility and introduces a flexible secondary amine, improving bioavailability (46% yield in synthesis) .
Trifluoromethyl Substituents
Diethyl and Pyrrolidinylpropyl Substituents
- 8,8-Diethyl-2-[3-(1-pyrrolidinyl)propyl]-2-azaspiro[4.5]decane : Diethyl groups add steric bulk, while the pyrrolidinylpropyl chain introduces tertiary amine functionality (predicted pKa ~10.4), favoring CNS penetration .
Physicochemical and Pharmacokinetic Properties
| Property | 8-(Pyridin-3-yl)-2-azaspiro[4.5]decane | 8,8-Diethyl-2-[3-(1-pyrrolidinyl)propyl]- Derivative | 8-Oxa-2-azaspiro[4.5]decane-3,4-dione |
|---|---|---|---|
| Molecular Weight | ~265 g/mol | 306.53 g/mol | ~224 g/mol |
| LogP | ~2.1 (predicted) | ~3.5 (predicted) | ~1.0 (predicted) |
| Hydrogen Bond Donors | 1 | 0 | 0 |
| pKa | 6.5 (pyridine N) | 10.4 (pyrrolidine N) | 8.2 (dione carbonyl) |
| Bioavailability | Moderate (oral) | High (CNS-targeted) | Low (high polarity) |
Q & A
Q. What are the established synthetic routes for 8-(Pyridin-3-yl)-2-azaspiro[4.5]decane, and how do reaction conditions influence yield?
The compound can be synthesized via multi-component condensation reactions. For example, a three-component approach using 1,2,3-trimethoxybenzene, isobutyraldehyde, and nitriles under acidic conditions yields 2-azaspiro[4.5]decanes. Key parameters include solvent choice (e.g., ethanol or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Lower yields (<30%) are observed with electron-deficient nitriles, while electron-rich variants improve cyclization efficiency . Alternative methods involve spirocyclic intermediates derived from 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-2-yl amines, with yields optimized by controlling reaction time (12–24 hrs) and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm spirocyclic core formation (e.g., δ 1.5–2.5 ppm for axial protons, δ 60–80 ppm for spiro carbons).
- IR : Stretching frequencies for amide (1650–1680 cm) and pyridyl (1600 cm) groups validate functionalization .
- HPLC-MS : High-resolution LC-MS (e.g., using Chromolith columns) ensures purity (>98%) and detects intermediates. Mobile phases like ammonium acetate buffer (pH 6.5) with acetonitrile gradients resolve polar byproducts .
Q. How can researchers assess the pharmacological potential of this compound in early-stage studies?
Initial screening should focus on:
- In vitro assays : Measure binding affinity to targets (e.g., serotonin/dopamine receptors) via competitive radioligand assays.
- Cellular permeability : Use Caco-2 monolayers to evaluate logP values (<3 recommended for CNS penetration).
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
Advanced Research Questions
Q. How can experimental design (e.g., factorial design) optimize synthesis scalability while minimizing impurities?
A factorial design approach (e.g., 2 designs) can systematically vary factors like catalyst loading, temperature, and solvent polarity. For example:
Q. How should researchers address contradictions in biological activity data across studies?
- Comparative validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate methodological variability .
- Meta-analysis : Pool data from independent studies (e.g., IC values) and apply statistical tests (ANOVA) to identify outliers. Cross-validate findings using orthogonal techniques (SPR vs. fluorescence polarization) .
Q. What strategies are effective for developing stability-indicating analytical methods for this compound?
- Forced degradation studies : Expose the compound to heat (40–80°C), acid/base hydrolysis, and UV light. Monitor degradation products via UPLC-PDA-MS.
- Column selection : Use Purospher® STAR RP-18e columns (3 µm particle size) with 0.1% formic acid in water/acetonitrile gradients. Adjust pH (2.5–6.5) to resolve co-eluting impurities .
Q. How can impurity profiling align with ICH guidelines for pharmaceutical development?
Q. What computational tools predict the compound’s stereochemical effects on target binding?
- Molecular docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., 5-HT receptor PDB: 6WGT). Prioritize enantiomers with lowest binding energies (ΔG < −8 kcal/mol).
- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Calculate RMSD/RMSF to assess conformational flexibility .
Q. How do spirocyclic ring modifications impact physicochemical properties?
Q. What cross-disciplinary approaches enhance innovation in studying this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
